Cas no 68330-73-4 ((6R)-6-methyl-2-Piperidinone)

(6R)-6-methyl-2-Piperidinone structure
상품 이름:(6R)-6-methyl-2-Piperidinone
(6R)-6-methyl-2-Piperidinone 화학적 및 물리적 성질
이름 및 식별자
-
- (6R)-6-methyl-2-Piperidinone
- 68330-73-4
- CS-0312406
- EN300-99522
- (6R)-6-methylpiperidin-2-one
- MFCD13181558
- (R)-6-Methylpiperidin-2-one
- SCHEMBL13494457
-
- 인치: InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
- InChIKey: XPMMAKUHNMSONL-RXMQYKEDSA-N
- 미소: C[C@@H]1CCCC(N1)=O
계산된 속성
- 정밀분자량: 113.084063974g/mol
- 동위원소 질량: 113.084063974g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 8
- 회전 가능한 화학 키 수량: 0
- 복잡도: 101
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.4
- 토폴로지 분자 극성 표면적: 29.1Ų
(6R)-6-methyl-2-Piperidinone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00ICAG-250mg |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 95% | 250mg |
$331.00 | 2024-04-22 | |
Aaron | AR00ICIS-100mg |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 95% | 100mg |
$77.00 | 2025-02-13 | |
1PlusChem | 1P00ICAG-100mg |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 96% | 100mg |
$311.00 | 2023-12-16 | |
abcr | AB513878-250mg |
(R)-6-Methylpiperidin-2-one; . |
68330-73-4 | 250mg |
€482.20 | 2025-02-18 | ||
Alichem | A129009142-5g |
(R)-6-Methylpiperidin-2-one |
68330-73-4 | 95% | 5g |
$2542.04 | 2023-09-01 | |
Alichem | A129009142-1g |
(R)-6-Methylpiperidin-2-one |
68330-73-4 | 95% | 1g |
$814.77 | 2023-09-01 | |
Aaron | AR00ICIS-1g |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 95% | 1g |
$357.00 | 2025-02-13 | |
Aaron | AR00ICIS-250mg |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 95% | 250mg |
$132.00 | 2025-02-13 | |
1PlusChem | 1P00ICAG-1g |
2-Piperidinone, 6-methyl-, (R)- |
68330-73-4 | 95% | 1g |
$799.00 | 2024-04-22 | |
Chemenu | CM377226-1g |
(6R)-6-methylpiperidin-2-one |
68330-73-4 | CM377226 | 1g |
$652 | 2022-08-31 |
(6R)-6-methyl-2-Piperidinone 관련 문헌
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
68330-73-4 ((6R)-6-methyl-2-Piperidinone) 관련 제품
- 4775-98-8(6-Methylpiperidin-2-one)
- 189939-61-5(PALMITOYLISOPROPYLAMIDE)
- 2763-66-8(Pentanamide,N-cyclohexyl-)
- 675-20-7(piperidin-2-one)
- 5513-66-6(4-Aminopiperidin-2-one)
- 936494-74-5(2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol)
- 1271810-85-5(Racemic trans-methyl 4-(trifluoromethyl)piperidine-3-carboxylate)
- 2229310-47-6(3-(aminomethyl)-3-(3-bromo-5-methylthiophen-2-yl)cyclobutan-1-ol)
- 2138163-63-8((3-Methylbutyl)(2-phenoxyethoxy)amine)
- 2228595-11-5(tert-butyl N-1-amino-3-(2,5-dimethylfuran-3-yl)propan-2-ylcarbamate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:68330-73-4)(6R)-6-methyl-2-Piperidinone

순결:99%/99%/99%
재다:250mg/1g/5g
가격 ($):215/523/898